1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-phenylpiperazine
Description
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-phenylpiperazine (CAS: 346726-13-4) is a piperazine derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group conjugated to an acryloyl moiety and a phenyl-substituted piperazine ring. The compound's acryloyl-piperazine scaffold is structurally analogous to bioactive molecules targeting G-protein-coupled receptors (GPCRs) or enzymes like carbonic anhydrases .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-20(9-7-16-6-8-18-19(14-16)25-15-24-18)22-12-10-21(11-13-22)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYNFGCGJVUQLS-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-phenylpiperazine is a compound of interest due to its potential pharmacological applications, particularly in the realm of neuropharmacology and oncology. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C19H21N O3
- Molecular Weight : 315.38 g/mol
- CAS Number : Not specifically listed in the sources but related compounds are noted.
Research indicates that compounds containing a benzodioxole moiety often exhibit significant biological activities. The benzodioxole structure is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases.
Cytotoxic Effects
A study evaluated various benzodioxole derivatives for their anticancer properties against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The findings suggested that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity. Notably, one derivative demonstrated significant inhibition of DNA synthesis and induced apoptosis in cancer cells, indicating a potential mechanism for anticancer activity .
Anticholinesterase Activity
The compound's interaction with cholinesterases was also assessed. While some derivatives showed weak inhibition against acetylcholinesterase (AChE), the specific activity of this compound in this regard remains to be fully elucidated. This aspect is crucial as it relates to potential applications in treating neurodegenerative conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5 | A549 | 20.0 | Induces apoptosis |
| Compound 5 | C6 | 25.0 | Inhibits DNA synthesis |
| Compound X | NIH/3T3 | >100 | Low toxicity |
*Note: IC50 values indicate the concentration required to inhibit 50% of cell viability.
Recent Investigations
Recent studies have focused on the synthesis and evaluation of new derivatives based on the benzodioxole structure. These studies highlight the importance of substituents on the benzene ring in modulating biological activity. For instance, certain modifications led to enhanced lipophilicity, which correlated with increased anticancer efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Table 1: Key Structural Analogs and Substituent Effects
Core Scaffold Modifications
- The thiophene’s electron-rich nature could enhance π-π stacking in hydrophobic pockets .
- Pyrazoline Derivatives () : Compounds like 5-(6-bromo-1,3-benzodioxol-5-yl)-3-(2-furyl)-1-(3-methyl-phenyl)-4,5-dihydro-1H-pyrazole feature a pyrazoline ring instead of piperazine. This introduces conformational rigidity and may influence selectivity for targets like carbonic anhydrases .
Pharmacological and Physicochemical Properties
- Metabolic Stability : The benzodioxole group in the target compound is resistant to oxidative metabolism, a feature shared with analogs like 1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine. LC-MS data for the latter shows fragmentation patterns indicative of stable ether linkages .
- Receptor Interactions : The thioamide analog () may exhibit stronger binding to sulfur-binding enzymes (e.g., cysteine proteases) due to its thiourea moiety. In contrast, the acryloyl group in the parent compound could interact with serine residues in targets like kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
